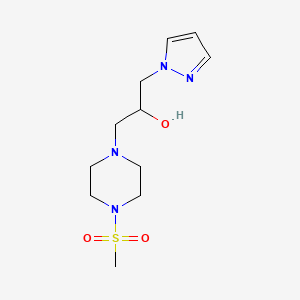
3-(1,3-benzoxazol-2-yloxy)-N,N-dimethylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1,3-benzoxazol-2-yloxy)-N,N-dimethylbenzamide, also known as BML-275, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of benzoxazoles and has been shown to exhibit anti-inflammatory and anti-cancer properties.
Wirkmechanismus
3-(1,3-benzoxazol-2-yloxy)-N,N-dimethylbenzamide inhibits the activity of AMPK by binding to its catalytic subunit. This results in the activation of the mTOR pathway, which is involved in regulating cell growth and proliferation. The inhibition of AMPK also leads to decreased glucose uptake and fatty acid oxidation in cancer cells, which can starve the cells of energy and ultimately lead to cell death.
Biochemical and Physiological Effects:
3-(1,3-benzoxazol-2-yloxy)-N,N-dimethylbenzamide has been shown to have a number of biochemical and physiological effects. It has been shown to decrease the production of inflammatory cytokines and chemokines, which are involved in the immune response. 3-(1,3-benzoxazol-2-yloxy)-N,N-dimethylbenzamide has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, 3-(1,3-benzoxazol-2-yloxy)-N,N-dimethylbenzamide has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 3-(1,3-benzoxazol-2-yloxy)-N,N-dimethylbenzamide is its specificity for AMPK inhibition. This allows for more targeted effects and reduces the potential for off-target effects. However, one limitation of 3-(1,3-benzoxazol-2-yloxy)-N,N-dimethylbenzamide is its low solubility in aqueous solutions, which can make it difficult to administer in lab experiments.
Zukünftige Richtungen
There are a number of potential future directions for research on 3-(1,3-benzoxazol-2-yloxy)-N,N-dimethylbenzamide. One area of interest is its potential use in combination with other cancer therapies, such as chemotherapy or radiation. Another area of interest is its potential use in the treatment of other diseases, such as diabetes or neurodegenerative diseases. Additionally, further research is needed to better understand the mechanism of action of 3-(1,3-benzoxazol-2-yloxy)-N,N-dimethylbenzamide and its potential side effects.
Synthesemethoden
The synthesis of 3-(1,3-benzoxazol-2-yloxy)-N,N-dimethylbenzamide involves the reaction of 2-amino-5-chlorobenzoxazole with dimethylamine and benzoyl chloride. The resulting product is then purified using chromatography techniques. The yield of the synthesis process is typically around 50%.
Wissenschaftliche Forschungsanwendungen
3-(1,3-benzoxazol-2-yloxy)-N,N-dimethylbenzamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to inhibit the activity of an enzyme called AMP-activated protein kinase (AMPK), which plays a crucial role in regulating cellular energy metabolism. This inhibition leads to decreased inflammation and increased apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
3-(1,3-benzoxazol-2-yloxy)-N,N-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c1-18(2)15(19)11-6-5-7-12(10-11)20-16-17-13-8-3-4-9-14(13)21-16/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHTRQWDIRSGJRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC(=CC=C1)OC2=NC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-benzoxazol-2-yloxy)-N,N-dimethylbenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-fluoro-2-[[(E)-2-phenylethenyl]sulfonylamino]benzoic acid](/img/structure/B7513544.png)








![3-[2-(2-methyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)ethyl]-1,3-benzoxazol-2-one](/img/structure/B7513613.png)
![N-[4,5-bis(furan-2-yl)-1,3-thiazol-2-yl]-3-methylsulfanylpropanamide](/img/structure/B7513624.png)

![N-[1-(azocan-1-yl)-3-methyl-1-oxobutan-2-yl]acetamide](/img/structure/B7513632.png)